Home > Products > Screening Compounds P12997 > LCAT activator compound A
LCAT activator compound A -

LCAT activator compound A

Catalog Number: EVT-8556712
CAS Number:
Molecular Formula: C9H7N5S3
Molecular Weight: 281.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lecithin:cholesterol acyltransferase activator compound A, chemically known as 3-(5-(ethylthio)-1,3,4-thiadiazol-2-ylthio)pyrazine-2-carbonitrile, is a small heterocyclic amine that plays a crucial role in enhancing the activity of lecithin:cholesterol acyltransferase. This enzyme is vital for the formation of cholesteryl esters in plasma, which are essential for high-density lipoprotein metabolism. The activation of this enzyme is particularly significant in the context of familial lecithin:cholesterol acyltransferase deficiency, a genetic disorder characterized by low levels of high-density lipoprotein and associated health complications such as anemia and renal disease .

Source

Compound A was discovered through high-throughput screening by Amgen and has been the subject of various studies aimed at understanding its mechanism of action and potential therapeutic applications .

Classification

In terms of classification, compound A falls under the category of pharmacological agents that target lipid metabolism. It is specifically categorized as a LCAT activator, which enhances the enzyme's activity in cholesterol esterification processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of compound A involves several steps, typically starting from commercially available precursors. The synthetic route includes the formation of key intermediates through reactions such as nucleophilic substitutions and cyclization processes. Detailed synthetic schemes have been documented in research articles, showcasing various derivatives that enhance LCAT activation .

For example, the synthesis may involve:

  • Formation of thiadiazole derivatives through cyclization reactions.
  • Introduction of the pyrazine ring via condensation reactions.
  • Final modifications to achieve the desired functional groups that facilitate interaction with LCAT.
Molecular Structure Analysis

Structure and Data

The molecular structure of compound A features a pyrazine ring substituted with an ethylthio group and a thiadiazole moiety. The presence of these functional groups is critical for its interaction with cysteine residues in the active site of lecithin:cholesterol acyltransferase.

Key structural data include:

  • Molecular formula: C₁₃H₁₃N₄S₂
  • Molecular weight: 293.39 g/mol
  • Key functional groups: thiadiazole, pyrazine, and nitrile groups.

Crystallographic studies and molecular modeling have provided insights into how compound A interacts with LCAT, particularly focusing on its binding affinity and conformational changes induced upon binding .

Chemical Reactions Analysis

Reactions and Technical Details

Compound A activates lecithin:cholesterol acyltransferase through a specific reaction with cysteine residue Cys31 located within the enzyme's active site. Mass spectrometry analyses have confirmed the formation of a hydrophobic adduct between compound A and Cys31, which is crucial for enhancing enzyme activity .

The reaction can be summarized as follows:

  1. Binding of compound A to LCAT.
  2. Formation of a covalent adduct with Cys31.
  3. Induction of conformational changes that enhance the catalytic efficiency of LCAT.
Mechanism of Action

Process and Data

The mechanism by which compound A activates lecithin:cholesterol acyltransferase involves several steps:

  1. Binding: Compound A binds to the active site of LCAT, specifically interacting with Cys31.
  2. Adduct Formation: This binding leads to the formation of a hydrophobic adduct that stabilizes the enzyme in an active conformation.
  3. Enhanced Activity: The conformational change allows for improved substrate access and increased catalytic activity.

Studies indicate that compound A can restore activity in certain mutations of LCAT associated with familial lecithin:cholesterol acyltransferase deficiency, suggesting its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reacts specifically with thiol groups in proteins, which is essential for its mechanism of action.

Relevant data from studies highlight that compound A exhibits increased thermal stability when bound to LCAT compared to its unbound state .

Applications

Scientific Uses

Compound A serves as a valuable tool in research focused on lipid metabolism and cardiovascular health. Its primary applications include:

  • Therapeutic Development: Potential use in treating conditions associated with low high-density lipoprotein levels.
  • Biochemical Research: Investigating mechanisms underlying cholesterol metabolism and high-density lipoprotein function.
  • Drug Design: Serving as a lead compound for developing new classes of LCAT activators aimed at improving lipid profiles in patients with dyslipidemia .
Introduction: LCAT as a Therapeutic Target and Compound A Development

Biochemical Role of Lecithin:Cholesterol Acyltransferase in Reverse Cholesterol Transport

Lecithin:Cholesterol Acyltransferase is a plasma enzyme essential for reverse cholesterol transport—the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. Lecithin:Cholesterol Acyltransferase catalyzes the esterification of free cholesterol to cholesteryl esters using phosphatidylcholine as a fatty acid donor. This reaction occurs primarily on high-density lipoprotein particles, transforming nascent discoidal high-density lipoprotein into spherical mature high-density lipoprotein. The cholesteryl esters generated partition into the lipoprotein core, enabling high-density lipoprotein to sequester additional cellular cholesterol. Lecithin:Cholesterol Acyltransferase activity is critically dependent on its activator apolipoprotein A-I, the primary structural protein of high-density lipoprotein [1] [4]. Without Lecithin:Cholesterol Acyltransferase-mediated esterification, reverse cholesterol transport stagnates, leading to pathological accumulation of cellular cholesterol.

Table 1: Key Biochemical Functions of Lecithin:Cholesterol Acyltransferase

FunctionBiological Consequence
Cholesterol EsterificationConverts free cholesterol to insoluble cholesteryl esters within high-density lipoprotein
High-density lipoprotein MaturationTransforms discoidal nascent high-density lipoprotein to spherical mature particles
Reverse Cholesterol TransportEnables high-density lipoprotein to accept additional cellular cholesterol
Cholesterol HomeostasisPrevents accumulation of free cholesterol in peripheral tissues

Pathophysiological Rationale for Lecithin:Cholesterol Acyltransferase Activation in Familial Lecithin:Cholesterol Acyltransferase Deficiency and Cardiovascular Disease

Familial Lecithin:Cholesterol Acyltransferase Deficiency encompasses two distinct phenotypes: fish-eye disease (partial deficiency) and familial Lecithin:Cholesterol Acyltransferase deficiency (complete deficiency). Over 90 genetic mutations in the Lecithin:Cholesterol Acyltransferase gene impair enzyme function, leading to characteristic pathologies. In both conditions, deficient cholesterol esterification causes plasma high-density lipoprotein cholesterol depletion and accumulation of unesterified cholesterol in tissues. This manifests clinically as corneal opacities due to cholesterol deposition in the corneal stroma—a dense connective tissue structurally analogous to arterial walls. Familial Lecithin:Cholesterol Acyltransferase deficiency presents additional systemic complications including hemolytic anemia, proteinuria, and progressive renal failure, the primary cause of mortality [1] [3]. Beyond rare genetic deficiencies, Lecithin:Cholesterol Acyltransferase dysfunction contributes to coronary heart disease pathogenesis. Epidemiological studies consistently demonstrate an inverse relationship between high-density lipoprotein cholesterol levels and coronary heart disease risk. By enhancing Lecithin:Cholesterol Acyltransferase-mediated cholesterol esterification, Compound A aims to augment reverse cholesterol transport, potentially mitigating atherosclerosis progression in cardiovascular disease and ameliorating lipid accumulation in familial Lecithin:Cholesterol Acyltransferase deficiency [1] [4].

Historical Development of Small-Molecule Lecithin:Cholesterol Acyltransferase Activators: From High-Throughput Screening to Compound A

Early efforts to target Lecithin:Cholesterol Acyltransferase therapeutically focused on enzyme replacement strategies. Recombinant human Lecithin:Cholesterol Acyltransferase advanced to phase II trials but faced limitations of cost and administration complexity. This spurred pharmaceutical interest in small-molecule activators. Amgen pioneered this approach through high-throughput screening campaigns identifying Compound A (3-(5-(ethylthio)−1,3,4-thiadiazol-2-ylthio)pyrazine-2-carbonitrile) as a potent Lecithin:Cholesterol Acyltransferase activator. Initial characterization demonstrated Compound A significantly increased plasma cholesteryl esters and high-density lipoprotein cholesterol in murine models. Mechanistic studies revealed its covalent interaction with Cys31 near the Lecithin:Cholesterol Acyltransferase active site, distinguishing it from endogenous apolipoprotein A-I activation [1]. Subsequent optimization improved potency and selectivity, positioning Compound A as the first well-characterized small-molecule Lecithin:Cholesterol Acyltransferase activator with in vivo efficacy data.

Table 2: Evolution of Lecithin:Cholesterol Acyltransferase Activator Development

Development StageKey AdvanceLimitations
Enzyme ReplacementRecombinant human Lecithin:Cholesterol Acyltransferase phase I/II trialsParenteral administration; high production cost
Covalent Activators (Compound A)Oral bioavailability; in vivo efficacy in mice/hamstersPotential off-target effects due to covalent mechanism
Reversible ActivatorsPiperidinylpyrazolopyridines with nM potency; no cysteine modificationLimited clinical data

Classification of Compound A within Structural Families of Lecithin:Cholesterol Acyltransferase Modulators

Compound A represents the prototypical covalent Lecithin:Cholesterol Acyltransferase activator class characterized by:

  • Electrophilic moieties enabling covalent modification of Cys31 residue
  • Thiadiazole-thioether cores serving as critical structural scaffolds
  • Membrane-permeable properties allowing oral administration
  • Irreversible activation mechanism contrasting with physiological regulation

This classification distinguishes Compound A from later-developed reversible activators like Daiichi Sankyo’s piperidinylpyrazolopyridine compounds. Unlike Compound A, these bind Lecithin:Cholesterol Acyltransferase’s membrane-binding domain without covalent modification. Compound A also differs structurally from β-lactam-based activators that similarly target catalytic residues. The covalent mechanism provides potent, sustained activation but raises potential selectivity concerns absent in newer chemotypes [1].

Mechanism of Action: Structural and Functional Insights

Properties

Product Name

LCAT activator compound A

IUPAC Name

3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrazine-2-carbonitrile

Molecular Formula

C9H7N5S3

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C9H7N5S3/c1-2-15-8-13-14-9(17-8)16-7-6(5-10)11-3-4-12-7/h3-4H,2H2,1H3

InChI Key

UBSFSJMIJHSGDZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)SC2=NC=CN=C2C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.